molecular formula C18H27ClN2O B11331536 N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-3-methylbutanamide

N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-3-methylbutanamide

Cat. No.: B11331536
M. Wt: 322.9 g/mol
InChI Key: RUPNZVDVXHRWBS-UHFFFAOYSA-N
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Description

N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-3-methylbutanamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-3-methylbutanamide typically involves the coupling of a piperidine derivative with a chlorophenyl compound. One common method is the reaction of 2-chlorophenylacetonitrile with piperidine under basic conditions, followed by the addition of 3-methylbutanoyl chloride to form the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-3-methylbutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-3-methylbutanamide has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide
  • Ethyl 2-(4-chlorophenyl)-2-(piperidin-1-yl)acetate hydrochloride

Uniqueness

N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-3-methylbutanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperidine ring with a chlorophenyl group and a butanamide moiety makes it a versatile compound with diverse applications .

Properties

Molecular Formula

C18H27ClN2O

Molecular Weight

322.9 g/mol

IUPAC Name

N-[2-(2-chlorophenyl)-2-piperidin-1-ylethyl]-3-methylbutanamide

InChI

InChI=1S/C18H27ClN2O/c1-14(2)12-18(22)20-13-17(21-10-6-3-7-11-21)15-8-4-5-9-16(15)19/h4-5,8-9,14,17H,3,6-7,10-13H2,1-2H3,(H,20,22)

InChI Key

RUPNZVDVXHRWBS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NCC(C1=CC=CC=C1Cl)N2CCCCC2

Origin of Product

United States

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